G protein antagonists are a class of molecules that inhibit the activity of heterotrimeric G proteins. These proteins are essential components of signal transduction pathways initiated by G protein-coupled receptors (GPCRs) located on the cell surface. GPCRs are a large family of receptors that respond to a wide range of extracellular signals, including hormones, neurotransmitters, and light [, ]. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with downstream effectors and propagate the signal [, , ].
G protein antagonists interfere with different steps in this activation process. Some antagonists compete with agonists for binding to the receptor, thereby preventing receptor activation. Others directly bind to G proteins, preventing nucleotide exchange or effector interaction. By inhibiting specific G protein subtypes, researchers can dissect the roles of different G protein-mediated signaling pathways in various cellular processes [, , , ].
Synthesis Analysis
The synthesis of G protein antagonists varies depending on the specific molecule. Some, like suramin, are complex organic molecules requiring multi-step synthetic processes [, ]. Analogs of suramin, such as NF449, NF503, NF007, NF018, NF023, and NF037, have been synthesized using modifications of the original suramin synthesis [, ]. Others, such as peptides like mastoparan and G protein antagonist 2A (GP-2A), can be produced using solid-phase peptide synthesis techniques [, , , ].
Molecular Structure Analysis
The molecular structure of G protein antagonists is diverse. Suramin and its analogs are large, polyanionic molecules with multiple sulfonic acid groups [, ]. Peptide antagonists like mastoparan and GP-2A are characterized by specific amino acid sequences that confer their ability to interact with G proteins [, , , ]. Detailed structural information about some G protein antagonists, such as NF449 (4,4',4'',4'''-[carbonyl-bis[imino-5,1,3-benzenetriyl bis-(carbonylimino)]]tetrakis-(benzene-1,3-disulfonate)) and NF503 (4, 4'-[carbonylbis[imino-3,1-phenylene-(2, 5-benzimidazolylene)carbonylimino]]bis-benzenesulfonate), is available in the literature [, ].
Mechanism of Action
Suramin and its analogs: These antagonists primarily inhibit GDP release from the Gα subunit, preventing nucleotide exchange and subsequent G protein activation [, ]. Suramin analogs can show selectivity for specific G protein subtypes. For instance, NF503 and NF449 preferentially target Gsα, while NF023 shows selectivity for Giα and Goα [, ].
Mastoparan: This peptide directly activates G proteins, mimicking the action of a GPCR [, ].
GP-2A: This peptide derived from phospholipase C-β3 selectively inhibits the Gq subfamily [, ].
Pertussis toxin: This bacterial toxin catalyzes the ADP ribosylation of Giα, preventing its interaction with receptors [, , ].
Applications
Dissection of G protein-mediated signaling: Researchers can use specific G protein antagonists to pinpoint the roles of distinct G protein subtypes in various cellular processes. This approach has been used to study the role of Gαs in β-adrenergic receptor signaling [], Gαq in cholecystokinin-stimulated pancreatic enzyme secretion [], Gαi in ethanol-induced neural crest apoptosis [], and Gαi/Gαo in oligodendrocyte precursor cell migration and differentiation [].
Elucidating the role of G proteins in disease: G protein antagonists can help unveil the contribution of G protein dysregulation to disease pathogenesis. For instance, they have been used to explore the role of altered G protein expression in deoxycorticosterone hypertension [] and to examine the involvement of G proteins in neuropathic pain processing [].
Investigating the interaction between G proteins and other signaling molecules: G protein antagonists can help researchers understand the interplay between G protein signaling and other cellular pathways. For example, studies have utilized antagonists to examine the relationship between G protein activation and protein kinase C activity in neurosteroid modulation of GABAA receptors [].
Development of novel therapeutics: The understanding of G protein function facilitated by antagonists can contribute to the development of novel drugs targeting G protein-mediated signaling pathways in various diseases [, ].
Related Compounds
Guanosine 5'-[γ-thio]triphosphate (GTPγS)
Compound Description: Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that acts as a potent activator of G proteins. [, , , , ] It exerts its effects by irreversibly binding to G proteins, locking them in an active state, which leads to prolonged stimulation of downstream signaling pathways. [] GTPγS is widely used in research to investigate the role of G proteins in various cellular processes.
Relevance: GTPγS serves as a valuable tool to study the effects of G protein activation, providing insights into the functional consequences of inhibiting G protein activity using G protein antagonists. [, ] By comparing the cellular responses elicited by GTPγS and G Protein Antagonist, researchers can elucidate the specific pathways and mechanisms modulated by G protein inhibition. []
Guanosine 5'-O-(2-thiodiphosphate) (GDPβS)
Compound Description: Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) is a GDP analog that acts as a G protein antagonist. [, ] It competes with GTP for binding to G proteins, inhibiting their activation and subsequent downstream signaling.
Pertussis Toxin (PTX)
Compound Description: Pertussis toxin (PTX) is a protein produced by the bacterium Bordetella pertussis, known for its ability to specifically inhibit the Gi/o family of G proteins. [, , , , , , ] PTX exerts its inhibitory effects by catalyzing the ADP-ribosylation of the α subunit of Gi/o proteins, preventing their interaction with G protein-coupled receptors (GPCRs). [, ] This inhibition leads to the disruption of downstream signaling pathways associated with Gi/o proteins, such as the inhibition of adenylyl cyclase and the modulation of ion channels.
Relevance: Pertussis toxin is a valuable tool to investigate the involvement of Gi/o proteins in signal transduction pathways targeted by G Protein Antagonist. [, ] By selectively inhibiting Gi/o proteins, researchers can discern whether the effects of G Protein Antagonist are mediated through these specific G protein subtypes or through alternative G protein families. []
Mastoparan
Compound Description: Mastoparan is a peptide toxin derived from wasp venom known to activate G proteins, particularly members of the Gq/11 and Gi/o families. [, , ] It acts by directly interacting with G proteins, mimicking the effects of activated GPCRs, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent activation of downstream effectors.
Relevance: Mastoparan serves as a valuable tool to investigate G protein-mediated signaling pathways, aiding in understanding the mechanisms of action of G Protein Antagonist. [] For instance, mastoparan has been used alongside G Protein Antagonist to investigate the role of G proteins in plant responses to chitosan, an elicitor molecule. [] By comparing the effects of mastoparan (activation) and G Protein Antagonist (inhibition), researchers can delineate the specific functions of G proteins in various cellular processes. []
Suramin
Compound Description: Suramin is a polysulfonated naphthylurea derivative that acts as a non-selective antagonist of various G proteins. [, , , , , ] It inhibits the activation of G proteins by preventing the exchange of GDP for GTP, a crucial step in their activation cycle. [] Suramin has also been shown to interfere with the interaction between G proteins and their downstream effectors. []
Relevance: Suramin, as a non-selective G protein antagonist, provides a broader inhibitory effect compared to more selective antagonists like G Protein Antagonist. [, , ] This distinction is crucial in dissecting the involvement of different G protein subtypes in signaling pathways. [] For example, suramin has been shown to inhibit Gs-mediated responses, while certain G Protein Antagonist compounds like NF023 show selectivity for Gi/Go, highlighting their potential for targeted therapies. []
NF023
Compound Description: NF023 is a suramin analog with selectivity for Giα-1 and Goα G protein subtypes. [] It inhibits GDP release from these G proteins, effectively blocking their activation. [] Notably, NF023 exhibits greater selectivity compared to suramin, showing minimal effects on Gsα at concentrations that effectively inhibit Gi/Go. []
Relevance: NF023 serves as a valuable tool to dissect the role of specific G protein subtypes in cellular responses, providing a more targeted approach compared to non-selective antagonists like G Protein Antagonist or suramin. [] Its selectivity for Gi/Go allows researchers to delineate the specific contributions of these G protein subtypes to the overall effects observed with G Protein Antagonist. []
U73122
Compound Description: U73122 is a commonly used inhibitor of phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,4,5-trisphosphate (PIP2) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). [, , , , , , ] By inhibiting PLC, U73122 effectively blocks the downstream signaling events triggered by the activation of Gq/11-coupled receptors.
Relevance: While not a direct G protein antagonist, U73122 is a valuable tool to investigate the involvement of PLC-dependent pathways in the effects observed with G Protein Antagonist. [, , ] In several studies, U73122 has been used in conjunction with G Protein Antagonist to investigate the role of G proteins in various cellular processes, such as pollen germination and tube growth [, ] and smooth muscle contraction. [] These studies suggest that G protein-mediated signaling events can influence PLC activity, highlighting the interplay between these two signaling components.
Gallein
Compound Description: Gallein is a commercially available G-protein antagonist that has been recently identified as a dual-specificity inhibitor of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] PPKs are responsible for the synthesis of polyphosphate (polyP), a molecule involved in bacterial stress responses, biofilm formation, and virulence. [] Gallein's dual-specificity inhibition of PPK1 and PPK2 makes it a promising candidate for the development of novel antibacterial agents. []
Relevance: Gallein's identification as a PPK inhibitor highlights the diverse pharmacological activities of G-protein antagonists like G Protein Antagonist. While traditionally known for their effects on G-protein signaling, these compounds may possess additional targets and mechanisms of action that contribute to their therapeutic potential. [] This discovery encourages further exploration of G Protein Antagonist and related compounds for their potential activity against PPKs and other bacterial targets.
Cholera Toxin
Compound Description: Cholera toxin is a protein produced by the bacterium Vibrio cholerae. [, ] It acts as a potent activator of Gs proteins by catalyzing the ADP-ribosylation of the α subunit, leading to constitutive activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels.
Relevance: Cholera toxin serves as a valuable tool to investigate the effects of Gs protein activation, providing insights into the functional consequences of G protein modulation. [, ] By comparing the cellular responses elicited by cholera toxin (Gs activation) and G Protein Antagonist (general G protein inhibition), researchers can elucidate the involvement of Gs and other G protein subtypes in specific signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adefovir pivoxil is an organic phosphonate that is the dipivoxil ester of adefovir. A prodrug for adefovir, an HIV-1 reverse transcriptase inhibitor, adefovir pivoxil is used to treat chronic hepatitis B viral infection. It has a role as a prodrug, an antiviral drug, a DNA synthesis inhibitor, a HIV-1 reverse transcriptase inhibitor and a nephrotoxic agent. It is an organic phosphonate, a member of 6-aminopurines, an ether and a carbonate ester. It is functionally related to an adefovir. Adefovir dipivoxil, previously called bis-POM PMEA, with trade names Preveon and Hepsera, is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for treatment of hepatitis B. It is ineffective against HIV-1. Adefovir dipivoxil is the diester prodrug of adefovir. Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV). See also: Adefovir (has active moiety).
N-acetyl-L-cysteine is an N-acetyl-L-amino acid that is the N-acetylated derivative of the natural amino acid L-cysteine. It has a role as an antiinfective agent, an antioxidant, an antiviral drug, an antidote to paracetamol poisoning, a vulnerary, a mucolytic, a human metabolite, a radical scavenger, a ferroptosis inhibitor and a geroprotector. It is a L-cysteine derivative, an acetylcysteine and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-cysteinate. Acetylcysteine is an antioxidant and glutathione inducer indicated for mucolytic therapy and the treatment of [acetaminophen] overdose. Acetylcysteine has also been studied for a wide variety of off-label indications with mixed results. Acetylcysteine was granted FDA approval on 14 September 1963. Acetylcysteine is an Antidote, and Antidote for Acetaminophen Overdose, and Mucolytic. The mechanism of action of acetylcysteine is as a Reduction Activity. The physiologic effect of acetylcysteine is by means of Decreased Respiratory Secretion Viscosity, and Increased Glutathione Concentration. Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Acetylcysteine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. Acetylcysteine is a synthetic N-acetyl derivative and prodrug of the endogenous amino acid L-cysteine, a precursor of the antioxidant glutathione (GSH), with mucolytic, antioxidant, and potential cytoprotective, cancer-preventive, and anti-inflammatory activities. Upon administration, acetylcysteine exerts its mucolytic activity by reducing disulfide bonds in mucoproteins, resulting in liquification of mucus and reducing its viscosity. It is also used for the treatment of acetaminophen overdose as it can restore the depleted GSH reserves in the hepatocytes during the process of detoxification. The antioxidant activity is attributed to the ability of GSH to scavenge reactive oxygen species (ROS), thereby preventing ROS-mediated cell damage, decreasing oxidative stress, protecting cells against the damaging effects of free radicals and preventing apoptosis in these cells. In addition, this may inhibit tumor cell proliferation, progression and survival, in susceptible tumor cells that rely on ROS-mediated signaling for their proliferation and malignant behavior. Under certain circumstances, acetylcysteine is able to induce apoptosis in susceptible cells, including certain tumor cells, via the intrinsic mitochondria-dependent pathway but not involving endoplasmic reticulum stress. Also, acetylcysteine may also be able to degrade Notch2, thereby preventing proliferation, migration, and invasion in Notch2-overexpressing glioblastoma cells. In addition, acetylcysteine may inhibit viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. Acetylcysteine also possesses anti-inflammatory activity through modulation of the nuclear factor-kappa B (NF-kB) pathway and the modulation of cytokine synthesis. RK-0202 is an oral polymer matrix-based rinse formulation that contains N-acetylcysteine, an antioxidant amino acid derivative with antiinflammatory properties. RK-0202 may alleviate symptoms of radiation-induced oral mucositis. (NCI04) The N-acetyl derivative of CYSTEINE. It is used as a mucolytic agent to reduce the viscosity of mucous secretions. It has also been shown to have antiviral effects in patients with HIV due to inhibition of viral stimulation by reactive oxygen intermediates. See also: Acetylcysteine; isoproterenol hydrochloride (component of).
Abarelix is a polypeptide compound composed of ten natural and non-natural amino acid resiudes in a linear sequence. It has a role as a hormone antagonist and an antineoplastic agent. Synthetic decapeptide antagonist to gonadotropin releasing hormone (GnRH). It is marketed by Praecis Pharmaceuticals as Plenaxis. Praecis announced in June 2006 that it was voluntarily withdrawing the drug from the market. Abarelix is a synthetic decapeptide and antagonist of naturally occurring gonadotropin-releasing hormone (GnRH). Abarelix directly and competitively binds to and blocks the gonadotropin releasing hormone receptor in the anterior pituitary gland, thereby inhibiting the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. As a result, this may relieve symptoms associated with prostate hypertrophy or prostate cancer, since testosterone is required to sustain prostate growth.
Stearated form of peptide Ht-31; Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.
Selective and competitive silent antagonist for the NOP opioid receptor that binds to NOP with high affinity (pKi = 10.24) and displays > 3000-fold selectivity over δ, μ and κ opioid receptors.